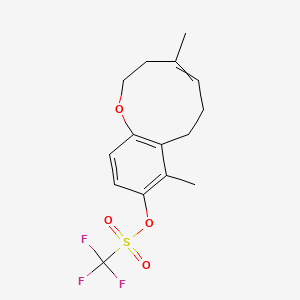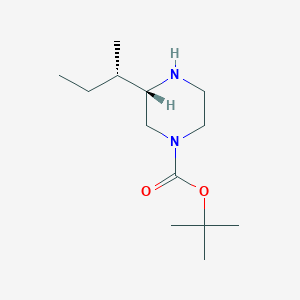
(S)-Tert-butyl 3-((S)-sec-butyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its role in the synthesis of various biologically active molecules, including antagonists for receptors involved in significant biological pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE typically involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl (BOC) groupThe reaction conditions usually involve the use of organic solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of 1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the BOC group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the methylpropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Medicine: As a precursor in the development of pharmaceutical compounds targeting specific receptors.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The BOC group provides steric hindrance, protecting the piperazine nitrogen and allowing selective reactions at other sites. The compound can act as an inhibitor or antagonist, modulating the activity of its targets through competitive binding or allosteric effects .
Comparison with Similar Compounds
Similar Compounds
- 1-BOC-3-methylpiperazine
- 1-BOC-4-methylpiperazine
- 1-BOC-3-hydroxypiperidine
Uniqueness
1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE is unique due to its specific stereochemistry and the presence of the 1(S)-methylpropyl group, which imparts distinct biological activity and selectivity compared to other similar compounds. This makes it particularly valuable in the synthesis of stereoselective pharmaceuticals and research chemicals .
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(2S)-butan-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-10(2)11-9-15(8-7-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11+/m0/s1 |
InChI Key |
HKBHWTZBSJEWCD-WDEREUQCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C1CN(CCN1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B12633447.png)
![3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12633463.png)
![(6-Methyl-3-oxo-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B12633471.png)
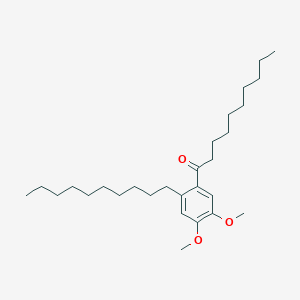
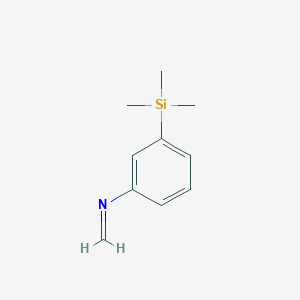
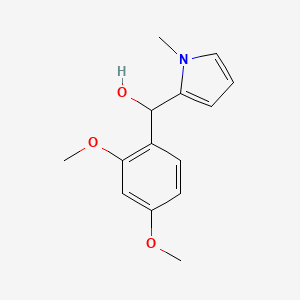
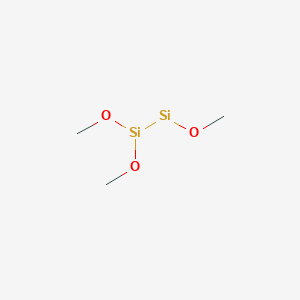
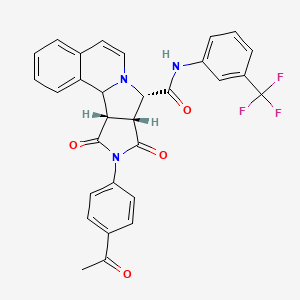
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4,6-bis(1-phenylethyl)phenol](/img/structure/B12633506.png)
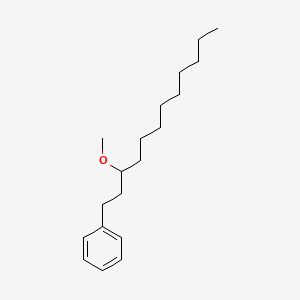
![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)
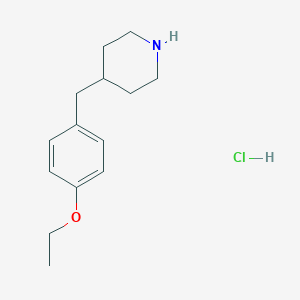
![{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol](/img/structure/B12633535.png)
